molecular formula C24H22N6O2 B2436202 1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1251674-05-1

1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No. B2436202
CAS RN: 1251674-05-1
M. Wt: 426.48
InChI Key: FFTQHTZJGPBQTM-UHFFFAOYSA-N
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Description

The compound “1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives involved the coupling of intermediate compounds through Suzuki reaction . The synthetic route for these compounds started with an intermediate, which was coupled with ethoxycarbonylphenyl-boronic acid through a Suzuki reaction to produce another intermediate. This intermediate was then coupled with difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The pyrazole ring is a five-membered aromatic heterocycle, while the phenyl group is a cyclic group of atoms with the formula C6H5 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the IR spectrum of a similar compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .

Mechanism of Action

The compound is known to target the protein serine/threonine-protein kinase B-raf . This suggests that it may have potential therapeutic applications, particularly in the context of diseases that involve abnormal protein kinase B-raf activity.

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications. For instance, based on scaffold hopping and computer-aid drug design, a set of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA . Among them, one compound showed acceptable activity and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . This suggests that similar compounds could be further explored for their potential as therapeutic agents.

properties

IUPAC Name

1-[4-[4-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c1-17(31)18-2-4-20(5-3-18)28-12-14-29(15-13-28)24(32)21-16-27-30-22(8-11-26-23(21)30)19-6-9-25-10-7-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTQHTZJGPBQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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